
2-Cyano-2-(hydroxyimino)acetic Acid Hydrate
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Overview
Description
2-Cyano-2-(hydroxyimino)acetic Acid Hydrate is a chemical compound with the molecular formula C3H2N2O3 • x(H2O). It is known for its applications in various scientific fields, particularly in organic synthesis and peptide coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(hydroxyimino)acetic Acid Hydrate typically involves the reaction of ethyl cyanoacetate with nitrous acid. This reaction is carried out in an acidic medium, often using acetic acid and sodium nitrite, to yield the desired product . The reaction conditions must be carefully controlled to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(hydroxyimino)acetic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in peptide synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). These reactions are typically carried out in solvents such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound include various peptide derivatives and oxime compounds. These products are valuable in organic synthesis and pharmaceutical research .
Scientific Research Applications
2-Cyano-2-(hydroxyimino)acetic Acid Hydrate has a wide range of scientific research applications:
Chemistry: It is used as a coupling reagent in peptide synthesis, providing high yields and low racemization.
Biology: The compound is employed in the synthesis of biologically active peptides and proteins.
Medicine: It is utilized in the development of pharmaceutical compounds and drug discovery.
Industry: The compound finds applications in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(hydroxyimino)acetic Acid Hydrate involves its role as a coupling reagent in peptide synthesis. It acts by neutralizing the basicity or nucleophilicity of carbodiimides, thereby suppressing base-catalyzed side reactions and reducing racemization . The compound’s pronounced acidity (pKa 4.60) is crucial for its effectiveness in these reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate:
1-Hydroxybenzotriazole (HOBt): A commonly used peptide coupling reagent, but it is explosive and less stable compared to 2-Cyano-2-(hydroxyimino)acetic Acid Hydrate.
1-Hydroxy-7-azabenzotriazole (HOAt): Another peptide coupling reagent with comparable performance but higher risk of thermal decomposition.
Uniqueness
This compound is unique due to its high coupling efficiency, low racemization, and stability under various reaction conditions. It outperforms other coupling reagents like HOBt and HOAt in sterically demanding peptide bond formations .
Properties
Molecular Formula |
C3H2N2O3 |
---|---|
Molecular Weight |
114.06 g/mol |
IUPAC Name |
(2Z)-2-cyano-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7)/b5-2- |
InChI Key |
CNEFRTDDIMNTHC-DJWKRKHSSA-N |
Isomeric SMILES |
C(#N)/C(=N/O)/C(=O)O |
Canonical SMILES |
C(#N)C(=NO)C(=O)O |
Origin of Product |
United States |
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